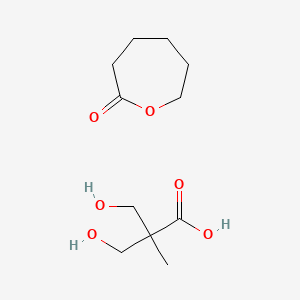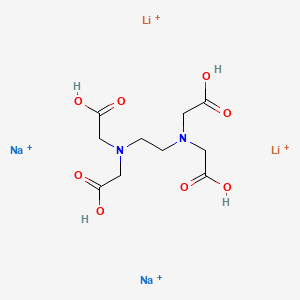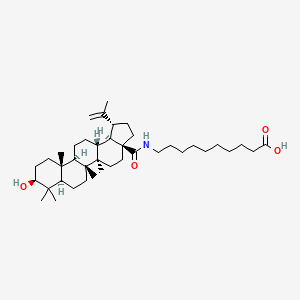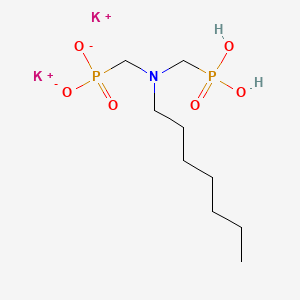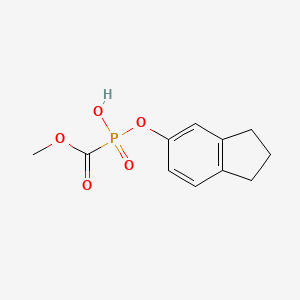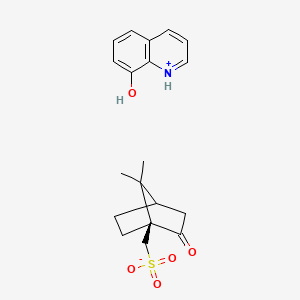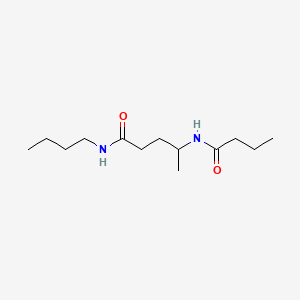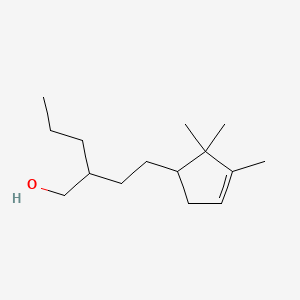
2,2,3-Trimethyl-beta-propylcyclopent-3-ene-1-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3-Trimethyl-beta-propylcyclopent-3-ene-1-butanol is a heterocyclic organic compound with the molecular formula C15H28O and a molecular weight of 224.38222 g/mol . It is known for its unique structure, which includes a cyclopentene ring substituted with multiple methyl groups and a butanol side chain.
Vorbereitungsmethoden
The synthesis of 2,2,3-Trimethyl-beta-propylcyclopent-3-ene-1-butanol typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring is synthesized through a series of cyclization reactions involving appropriate precursors.
Substitution Reactions: Methyl groups are introduced to the cyclopentene ring through substitution reactions using methylating agents.
Attachment of the Butanol Side Chain: The butanol side chain is attached to the cyclopentene ring through a series of alkylation reactions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity under controlled reaction conditions .
Analyse Chemischer Reaktionen
2,2,3-Trimethyl-beta-propylcyclopent-3-ene-1-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form halogenated derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures .
Wissenschaftliche Forschungsanwendungen
2,2,3-Trimethyl-beta-propylcyclopent-3-ene-1-butanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of 2,2,3-Trimethyl-beta-propylcyclopent-3-ene-1-butanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
2,2,3-Trimethyl-beta-propylcyclopent-3-ene-1-butanol can be compared with similar compounds such as:
2,2,3-Trimethyl-1-butanol: This compound has a similar structure but lacks the cyclopentene ring, making it less complex and with different chemical properties.
2,2,3-Trimethylcyclopent-3-en-1-ol: This compound has a similar cyclopentene ring structure but differs in the side chain, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific combination of a cyclopentene ring with multiple methyl groups and a butanol side chain, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
74981-29-6 |
|---|---|
Molekularformel |
C15H28O |
Molekulargewicht |
224.38 g/mol |
IUPAC-Name |
2-[2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethyl]pentan-1-ol |
InChI |
InChI=1S/C15H28O/c1-5-6-13(11-16)8-10-14-9-7-12(2)15(14,3)4/h7,13-14,16H,5-6,8-11H2,1-4H3 |
InChI-Schlüssel |
GRZGHPUCFCQWND-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC1CC=C(C1(C)C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


